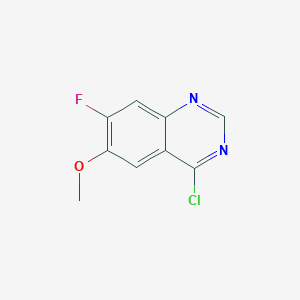

4-Chloro-7-fluoro-6-methoxyquinazoline

Descripción general

Descripción

4-Chloro-7-fluoro-6-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H6ClFN2O and a molecular weight of 212.61 g/mol . This compound is of interest due to its unique chemical structure, which includes a chloro, fluoro, and methoxy group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry.

Métodos De Preparación

The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable quinazoline precursor.

Halogenation: Introduction of the chloro and fluoro groups through halogenation reactions.

Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol as a reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, often under controlled temperature and pressure conditions to ensure consistency and scalability .

Análisis De Reacciones Químicas

4-Chloro-7-fluoro-6-methoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research:

4-Chloro-7-fluoro-6-methoxyquinazoline has been investigated as a potential pharmacophore in the design of anticancer agents. Its derivatives have shown promising activity against various cancer cell lines. For example, studies indicate that quinazoline derivatives can inhibit receptor tyrosine kinases, which are crucial in cancer proliferation pathways .

2. Antimicrobial Activity:

The compound is also explored for its antimicrobial properties. Research has identified several quinazoline derivatives that exhibit activity against bacterial strains, suggesting that this compound could be a lead compound in developing new antibiotics .

3. Structure-Activity Relationship Studies:

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives, including this compound. These investigations help elucidate how modifications to the chemical structure affect biological activity, aiding in the optimization of drug candidates for enhanced efficacy and reduced toxicity .

Biological Research Applications

1. Enzyme Interaction Studies:

The compound is utilized to study its interactions with biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating the mechanisms through which it exerts its pharmacological effects .

2. Inhibition of Kinase Activity:

Research highlights the role of this compound in inhibiting specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit NEK4 kinase, which is associated with non-small cell lung cancer (NSCLC), making it a potential candidate for targeted cancer therapies .

Industrial Applications

1. Synthesis of Complex Derivatives:

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex quinazoline derivatives. These derivatives are valuable in pharmaceuticals and agrochemicals due to their diverse biological activities .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of a series of quinazoline derivatives based on this compound against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, with some derivatives achieving IC50 values in the nanomolar range, indicating strong potential for further development as anticancer therapeutics .

Case Study 2: Kinase Inhibition in NSCLC

Another research project focused on the inhibition of NEK4 kinase by derivatives of this compound. The findings revealed that these compounds selectively inhibited NEK4 activity, leading to reduced proliferation of NSCLC cells with EGFR mutations, suggesting a targeted therapeutic approach for this cancer subtype .

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparación Con Compuestos Similares

4-Chloro-7-fluoro-6-methoxyquinazoline can be compared with other quinazoline derivatives such as:

4-Chloro-6-methoxyquinazoline: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.

7-Fluoro-6-methoxyquinazoline: Lacks the chloro group, potentially altering its pharmacokinetic properties.

4-Chloro-7-fluoroquinazoline: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

The presence of the chloro, fluoro, and methoxy groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research .

Actividad Biológica

4-Chloro-7-fluoro-6-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, recognized for its unique halogen and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and case studies that highlight its applications.

- Molecular Formula : C10H8ClF N2O

- Molecular Weight : Approximately 212.61 g/mol

The compound features a quinazoline core, characterized by a fused benzene and pyrimidine ring structure. The presence of chloro, fluoro, and methoxy groups enhances its chemical properties and biological activities.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It acts as a modulator or inhibitor of receptor tyrosine kinases (RTKs), which are critical in regulating cell growth, differentiation, and metabolism. The inhibition of RTKs can lead to decreased proliferation of cancer cells and altered cellular responses to growth factors .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting RTKs involved in tumor growth. For instance, studies have demonstrated that this compound can effectively reduce the viability of breast cancer cells by interfering with signaling pathways that promote cell survival .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes within the microorganisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinazoline | Chlorine at position 4 | Lacks fluorine and methoxy groups |

| 7-Fluoroquinazoline | Fluorine at position 7 | Does not have chlorine or methoxy substituents |

| 6-Methoxyquinazoline | Methoxy at position 6 | Lacks halogen substituents |

| 4-Chloro-6-methoxyquinazole | Similar core but different nitrogen arrangement | Exhibits different biological activity profiles |

The unique combination of chloro, fluoro, and methoxy groups in this compound contributes to its distinct reactivity and biological profile compared to its analogs.

Case Study 1: Anticancer Efficacy

A clinical study investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with this compound compared to those receiving standard chemotherapy. The study highlighted the compound's potential as a targeted therapy that may offer fewer side effects than conventional treatments .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacteria, suggesting its utility in developing new therapeutic strategies for treating resistant infections.

Propiedades

IUPAC Name |

4-chloro-7-fluoro-6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFCYYAFOCEJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633402 | |

| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159768-48-6 | |

| Record name | 4-Chloro-7-fluoro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.